5-Methyl-1-hexen-3-one
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to 5-Methyl-1-hexen-3-one often involves intricate chemical reactions that can include the cyclization of substituted hexenyls, demonstrating the complexity and versatility of organic synthesis methods. For instance, substituted 5-hexen-1-yllithiums, prepared through low-temperature lithium-iodine exchange, undergo cyclization to yield substituted cyclopentylmethyllithiums with high stereoselectivity (Bailey et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds like 5-Methyl-1-hexen-3-one is pivotal in determining their chemical behavior and reactivity. Quantum-chemical studies, employing methods such as density functional theory (DFT), provide insights into the thermal rearrangements and potential energy surfaces of similar molecules, aiding in the understanding of their stability and reaction pathways (Bozkaya & Özkan, 2012).
Chemical Reactions and Properties
Platinum(II)-catalyzed annulation reactions involving molecules with structures akin to 5-Methyl-1-hexen-3-one illustrate the compound's ability to participate in complex chemical transformations, yielding cyclic ethers that are significant in organic synthesis. This underscores the importance of catalytic processes in enhancing the reactivity and selectivity of such molecules (Miura et al., 2008).
Scientific Research Applications
Photochemical Stability : 5-Hexen-2-one, closely related to 5-Methyl-1-hexen-3-one, exhibits significant stability towards photolysis. This property is similar to unsaturated carbonyl compounds with conjugated double bonds (R. Srinivasan, 1960).
Catalytic Annulation : In a platinum(II)-catalyzed process, 5-methyl-5-hexen-1-ol (a related compound) reacts with aldehydes, forming tetrahydropyrans. This reaction has significance in organic synthesis, especially for biologically active molecules (Katsukiyo Miura et al., 2008).
Allylic Rearrangement : Studies on 5,5,5-Trichloro-3-penten-2-one demonstrate allylic rearrangement reactions, yielding various organic compounds. Such rearrangements are crucial for synthesizing specific molecular structures (A. Takeda et al., 1972).
Thermal Rearrangements : A theoretical investigation of 1-hexen-5-yne, related to 5-Methyl-1-hexen-3-one, provides insights into thermal rearrangements, significant for understanding pyrolysis processes (U. Bozkaya & İ. Özkan, 2012).
Cyclization and Stereoselectivity : The cyclization of substituted 5-hexen-1-yllithiums demonstrates high stereocontrol, important in organic chemistry for creating specific molecular configurations (W. Bailey et al., 1991).
Isomerization on Catalysts : The isomerization of 1-hexene on zeolite catalysts, relevant to 5-Methyl-1-hexen-3-one, highlights the effects of shape-selective catalysts on product formation (J. Abbot et al., 1985).
Insect Pheromones : 5-Methyl-2-phenyl-2-hexenal, structurally similar to 5-Methyl-1-hexen-3-one, has been identified in the scent gland secretions of male cave crickets, suggesting potential biological roles (G. Raspotnig et al., 1998).
Kinetics with Radicals and Ozone : The study of 5-hexen-2-one's reactions with OH and NO3 radicals and O3 is crucial for understanding atmospheric chemistry (Kun Wang et al., 2010).
Safety And Hazards
When handling 5-Methyl-1-hexen-3-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-methylhex-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNFXBFNYHFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176171 | |
Record name | 1-Hexen-3-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-hexen-3-one | |
CAS RN |
2177-32-4 | |
Record name | 5-Methyl-1-hexen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexen-3-one, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexen-3-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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